Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities . The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of antituberculosis agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the halogenation of 2-methylimidazo[1,2-a]pyridine, followed by esterification to introduce the methyl ester group . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to enhance the efficiency and scalability of the synthesis process . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antituberculosis agents due to its activity against multidrug-resistant and extensively drug-resistant tuberculosis strains.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Its unique structural features make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with molecular targets in the biological system. It is believed to inhibit specific enzymes or proteins essential for the survival and proliferation of pathogens, such as Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt critical biological processes makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
- 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine
Uniqueness
Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and bioavailability, making it more effective in biological applications compared to similar compounds .
Properties
IUPAC Name |
methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-3-7(11)9-12-8(10(14)15-2)5-13(9)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFZRFNEABRZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656838 | |
Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171424-92-2 | |
Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.